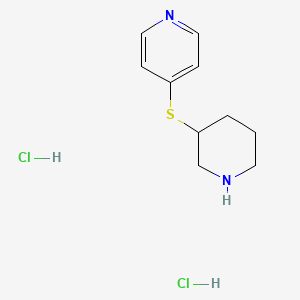

4-(Piperidin-3-ylthio)pyridine dihydrochloride

Beschreibung

BenchChem offers high-quality 4-(Piperidin-3-ylthio)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-3-ylthio)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-piperidin-3-ylsulfanylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCKWTJWDUOURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)SC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidin-3-ylthio)pyridine Dihydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperidin-3-ylthio)pyridine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes information from structurally related piperidine and pyridine derivatives to project its fundamental properties, potential synthesis pathways, and likely pharmacological applications. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities. We will delve into its probable physicochemical characteristics, propose a rational synthetic approach, discuss potential mechanisms of action based on its structural motifs, and provide generalized experimental protocols for its characterization and evaluation.

Introduction: The Therapeutic Potential of Piperidine and Pyridine Scaffolds

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile template for designing molecules with diverse pharmacological activities, including but not limited to anticancer, anti-diabetic, antimicrobial, and antipsychotic properties.[1] The nitrogen atom within the piperidine ring can act as a basic center, allowing for salt formation to improve solubility and bioavailability, and can be substituted to modulate a compound's pharmacokinetic and pharmacodynamic profile.[3]

Similarly, the pyridine ring is a common feature in many approved drugs and serves as a key building block in medicinal chemistry. Its aromatic nature and the presence of a nitrogen atom influence the electronic properties and binding interactions of molecules in which it is incorporated. The combination of a piperidine and a pyridine moiety, linked by a thioether bridge as in 4-(Piperidin-3-ylthio)pyridine, presents a unique chemical architecture with the potential for novel biological activities. The dihydrochloride salt form suggests enhanced water solubility, a desirable property for a drug candidate.

This guide will explore the fundamental aspects of 4-(Piperidin-3-ylthio)pyridine dihydrochloride, drawing on established knowledge of its constituent chemical motifs to provide a scientifically grounded projection of its properties and potential.

Physicochemical and Basic Properties

| Property | Projected Value/Information | Source/Rationale |

| Molecular Formula | C₁₀H₁₄N₂S · 2HCl | Based on the chemical structure |

| Molecular Weight | 283.22 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white crystalline solid | Based on similar piperidine hydrochloride salts[3] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The dihydrochloride salt form significantly increases aqueous solubility.[3] |

| Storage Conditions | Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep container tightly closed. | Standard practice for hydrochloride salts of amine-containing compounds.[4] |

Synthesis and Manufacturing

A plausible synthetic route to 4-(Piperidin-3-ylthio)pyridine dihydrochloride can be conceptualized based on established methods for forming thioether linkages and synthesizing piperidine and pyridine derivatives. A common approach involves the reaction of a thiol with a suitable electrophile.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the thioether bond, leading to 3-mercaptopiperidine and a 4-halopyridine as key intermediates.

Caption: Retrosynthetic analysis of 4-(Piperidin-3-ylthio)pyridine.

Proposed Forward Synthesis

A potential forward synthesis could be achieved through a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of N-protected 3-mercaptopiperidine. Commercially available N-Boc-3-hydroxypiperidine can be converted to a mesylate or tosylate, followed by displacement with a sulfur nucleophile like sodium hydrosulfide or thioacetate.

Step 2: Nucleophilic Aromatic Substitution. The protected 3-mercaptopiperidine can then be reacted with 4-chloropyridine or 4-fluoropyridine in the presence of a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, DMSO).

Step 3: Deprotection and Salt Formation. The Boc protecting group can be removed under acidic conditions (e.g., HCl in dioxane or methanol), which would concurrently form the desired dihydrochloride salt.

Caption: Proposed synthetic workflow for 4-(Piperidin-3-ylthio)pyridine dihydrochloride.

Potential Mechanism of Action and Pharmacological Profile

The pharmacological activity of 4-(Piperidin-3-ylthio)pyridine dihydrochloride would be dictated by the interplay of its piperidine and pyridine-thioether moieties. Piperidine derivatives are known to interact with a wide range of biological targets.[1]

Potential Neurological Applications

Many piperidine-containing compounds exhibit activity in the central nervous system (CNS).[1] They can act as ligands for various receptors, including dopamine, serotonin, and opioid receptors.[5] The structural similarity to known monoamine oxidase (MAO) inhibitors suggests that this compound could potentially modulate neurotransmitter levels, making it a candidate for investigation in neurodegenerative diseases or psychiatric disorders.[6]

Potential Anticancer Activity

Pyridine derivatives have been explored for their anticancer properties, with some exhibiting inhibitory activity against various cancer cell lines.[7] The mechanism of action for such compounds can be diverse, including the inhibition of kinases, histone deacetylases (HDACs), or the induction of apoptosis.[7][8] The presence of the piperidine ring could enhance the binding affinity and selectivity for specific protein targets within cancer cells.

Caption: Generalized mechanism of action for a bioactive compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for the characterization and preliminary biological evaluation of a novel compound like 4-(Piperidin-3-ylthio)pyridine dihydrochloride.

Physicochemical Characterization

Objective: To confirm the identity and purity of the synthesized compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

The expected spectra would show signals corresponding to the piperidine and pyridine rings and the thioether linkage.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

-

Analyze using electrospray ionization (ESI) mass spectrometry to determine the molecular weight of the parent compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to assess the purity of the compound.

-

The mobile phase would likely consist of a gradient of water and acetonitrile with an additive like trifluoroacetic acid.

-

In Vitro Biological Evaluation: Anticancer Screening

Objective: To assess the cytotoxic effects of the compound on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture relevant human cancer cell lines (e.g., ovarian cancer cell lines A2780 and SKOV3) in appropriate media and conditions.[7]

-

-

MTT Assay for Cell Viability:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

Add MTT reagent and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

-

Apoptosis Assay (e.g., Annexin V/PI Staining):

-

Treat cells with the compound at its IC₅₀ concentration.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Caption: Workflow for in vitro anticancer screening.

Safety and Handling

As with any novel chemical compound, 4-(Piperidin-3-ylthio)pyridine dihydrochloride should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[9] Handle in a well-ventilated area or a fume hood.[10]

-

Spills: In case of a spill, clean it up immediately following standard laboratory procedures for chemical spills.[11]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

4-(Piperidin-3-ylthio)pyridine dihydrochloride represents a promising, yet underexplored, chemical entity. Based on the well-established pharmacological importance of its constituent piperidine and pyridine-thioether motifs, this compound warrants further investigation for its potential therapeutic applications, particularly in the areas of neuropharmacology and oncology. The synthetic routes and experimental protocols outlined in this guide provide a solid framework for initiating such research. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity profile to elucidate its mechanism of action and therapeutic potential.

References

-

Frontiers. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

- Google Patents. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.

-

ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

-

Carl ROTH. Safety Data Sheet: Piperidine. [Link]

-

ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

PubMed. 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. [Link]

-

YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

PubMed. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]

- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. carlroth.com [carlroth.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to Investigating the Biological Targets and Pathways of 4-(Piperidin-3-ylthio)pyridine dihydrochloride

Foreword: A Structure-Centric Approach to Unraveling Biological Activity

In contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both an art and a science. It demands a deep understanding of chemical structures and a strategic, multi-faceted approach to elucidating biological function. This guide is intended for researchers, scientists, and drug development professionals embarking on the characterization of novel compounds. Herein, we dissect the potential biological landscape of 4-(Piperidin-3-ylthio)pyridine dihydrochloride , a molecule of interest whose specific biological targets are not yet defined in the public domain.

Our exploration will not be a mere catalog of possibilities but a structured investigation rooted in the principles of medicinal chemistry and chemical biology. The architecture of this molecule, featuring a 3-substituted piperidine ring, a thioether linkage, and a pyridine moiety, provides critical clues to its potential interactions within a biological system. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[1] Similarly, the pyridine ring is a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles.[2]

This guide will, therefore, be structured around several key hypotheses regarding the biological targets of 4-(Piperidin-3-ylthio)pyridine dihydrochloride. For each hypothesis, we will delve into the scientific rationale, present detailed and robust experimental protocols for validation, and illustrate the potential signaling pathways. Our goal is to provide a comprehensive roadmap for a thorough and scientifically rigorous investigation.

Hypothesis 1: 4-(Piperidin-3-ylthio)pyridine dihydrochloride as a Neurokinin-1 Receptor (NK1R) Antagonist

Scientific Rationale

The neurokinin-1 receptor (NK1R) is a G-protein coupled receptor (GPCR) whose endogenous ligand is Substance P.[3] Antagonists of the NK1R have therapeutic applications in preventing chemotherapy-induced nausea and vomiting, and are being investigated for other indications such as depression and anxiety.[4] A significant number of non-peptide NK1R antagonists feature a piperidine core, which is crucial for their interaction with the receptor.[5][6] The 3-substituted piperidine in our compound of interest bears a structural resemblance to the piperidine moieties in established NK1R antagonists like L-733,060.[5] This structural analogy forms the basis of our first hypothesis.

Experimental Validation Workflow

A tiered approach is recommended, starting with in vitro binding assays and progressing to cell-based functional assays.

1. Primary Validation: Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the NK1R by competing with a radiolabeled ligand.

-

Principle: The assay quantifies the displacement of a known high-affinity radioligand (e.g., [³H]-Substance P or a specific [³H]-antagonist) from membranes prepared from cells overexpressing the human NK1R. The concentration of the test compound required to displace 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

-

Protocol:

-

Membrane Preparation: Culture HEK293 cells stably expressing the human NK1R. Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of 4-(Piperidin-3-ylthio)pyridine dihydrochloride. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled NK1R antagonist).

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Harvesting and Counting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with cold assay buffer. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

-

2. Functional Validation: Calcium Mobilization Assay

This cell-based assay determines whether the compound acts as an antagonist by measuring its ability to block Substance P-induced signaling.

-

Principle: The NK1R couples to the Gq alpha subunit, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[7] This assay measures changes in [Ca²⁺]i in response to Substance P in the presence and absence of the test compound.

-

Protocol:

-

Cell Preparation: Plate HEK293 cells expressing the NK1R in a black, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of 4-(Piperidin-3-ylthio)pyridine dihydrochloride or a vehicle control.

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader. Inject a solution of Substance P (at its EC50 concentration) into each well and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (Substance P alone) against the logarithm of the test compound concentration to determine the IC50 for antagonism.

-

Data Presentation

| Assay | Parameter | Hypothetical Value |

| Radioligand Binding | Ki (nM) | 50 |

| Calcium Mobilization | IC50 (nM) | 150 |

Hypothesized Signaling Pathway

Hypothesis 2: 4-(Piperidin-3-ylthio)pyridine dihydrochloride as a Cathepsin K Inhibitor

Scientific Rationale

Cathepsin K is a cysteine protease highly expressed in osteoclasts and plays a critical role in bone resorption. Inhibitors of cathepsin K are being developed as treatments for osteoporosis.[8] Several potent cathepsin K inhibitors incorporate a piperidine scaffold, which can form key interactions within the enzyme's active site.[8][9] Specifically, the piperidine ring can engage in hydrophobic interactions with residues such as Tyr67.[8] The 3-substituted nature of the piperidine in our compound allows for the exploration of interactions in different pockets of the active site.

Experimental Validation Workflow

1. Primary Validation: In Vitro Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the activity of purified cathepsin K.

-

Principle: The assay monitors the cleavage of a fluorogenic substrate by recombinant human cathepsin K. The rate of fluorescence increase is proportional to the enzyme activity. The ability of the test compound to reduce this rate is quantified.

-

Protocol:

-

Enzyme Activation: Activate recombinant human pro-cathepsin K according to the supplier's protocol (typically involving incubation at low pH).

-

Assay Setup: In a 96-well plate, add assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA), varying concentrations of 4-(Piperidin-3-ylthio)pyridine dihydrochloride, and the activated cathepsin K.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate (e.g., Z-FR-AMC). Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

2. Mechanism of Inhibition Studies

To understand how the compound inhibits the enzyme, further kinetic studies are necessary.

-

Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically done by analyzing Lineweaver-Burk or Michaelis-Menten plots.[10]

-

Protocol:

-

Assay Setup: Set up a matrix of reactions with varying concentrations of both the substrate and 4-(Piperidin-3-ylthio)pyridine dihydrochloride.

-

Data Collection: Measure the initial reaction velocities for each condition as described above.

-

Data Analysis: Plot the data using Lineweaver-Burk (1/velocity vs. 1/[substrate]) or non-linear regression of the Michaelis-Menten equation. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

-

Data Presentation

| Assay | Parameter | Hypothetical Value |

| Enzyme Inhibition | IC50 (µM) | 1.5 |

| Mechanism of Inhibition | Type | Competitive |

Hypothesized Interaction

Hypothesis 3: 4-(Piperidin-3-ylthio)pyridine dihydrochloride as a Monoamine Oxidase (MAO) Inhibitor

Scientific Rationale

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[11] MAO inhibitors are used in the treatment of depression and Parkinson's disease. The pyridine ring is a scaffold found in some MAO inhibitors.[12] Given the structural features of 4-(Piperidin-3-ylthio)pyridine dihydrochloride, it is plausible that it could interact with the active site of one or both MAO isoforms.

Experimental Validation Workflow

1. Primary Validation: MAO-A and MAO-B Inhibition Assay

This assay will determine the inhibitory potency and selectivity of the compound against the two MAO isoforms.

-

Principle: A commercially available kit (e.g., MAO-Glo™ Assay) can be used. This assay measures the luminescence produced from a derivative of luciferin that is a substrate for MAO. The amount of light produced is proportional to MAO activity.

-

Protocol:

-

Assay Setup: In a white, opaque 96-well plate, add recombinant human MAO-A or MAO-B enzyme, assay buffer, and varying concentrations of 4-(Piperidin-3-ylthio)pyridine dihydrochloride. Include a known MAO inhibitor as a positive control.

-

Pre-incubation: Incubate the plate at room temperature.

-

Reaction Initiation: Add the MAO substrate to all wells to initiate the enzymatic reaction. Incubate at room temperature.

-

Detection: Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the data and fit to a dose-response curve to determine the IC50 values for both MAO-A and MAO-B.

-

2. Reversibility of Inhibition Assay

This experiment determines if the compound is a reversible or irreversible inhibitor.

-

Principle: The enzyme and inhibitor are pre-incubated together, and then the mixture is diluted to reduce the inhibitor concentration. The recovery of enzyme activity over time is monitored. A reversible inhibitor will dissociate, leading to a recovery of activity, while an irreversible inhibitor will not.[10]

-

Protocol:

-

Pre-incubation: Incubate the MAO enzyme with a high concentration of the test compound (e.g., 10x IC50) for a set period.

-

Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into the assay buffer containing the substrate.

-

Measurement: Monitor the enzyme activity over time by measuring the product formation.

-

Data Analysis: Compare the rate of product formation to a control where the enzyme was pre-incubated with vehicle. A gradual increase in activity indicates reversible inhibition.

-

Data Presentation

| Assay | Parameter | Hypothetical Value (µM) |

| MAO-A Inhibition | IC50 | 5.2 |

| MAO-B Inhibition | IC50 | > 100 |

| Reversibility | Type | Reversible |

Hypothesized Pathway

Conclusion: Charting the Path Forward

This technical guide has laid out a structured, hypothesis-driven approach to elucidating the biological targets and pathways of 4-(Piperidin-3-ylthio)pyridine dihydrochloride. By leveraging knowledge of its structural motifs, we have proposed three plausible and testable hypotheses. The detailed experimental workflows provided are designed to be robust and to yield clear, interpretable data that will either validate or refute these hypotheses.

The journey of drug discovery is iterative. The results from these initial studies will undoubtedly pave the way for further investigations, including selectivity profiling against a broader panel of receptors and enzymes, in vivo efficacy studies in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. It is through such rigorous and systematic investigation that the true therapeutic potential of novel chemical entities can be unlocked.

References

-

Muñoz, M., & Coveñas, R. (2014). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. Cancers, 6(3), 1554-1572. [Link]

-

Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]

-

Caballero, J., & Saavedra, F. (2021). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

Swain, C. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4384-4394. [Link]

-

Medicine of the Week. (2025, January 29). 03 Medicine of the week: NK1 receptor antagonists [Video]. YouTube. [Link]

-

Chimenti, F., et al. (2013). Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. Molecules, 18(9), 10775-10793. [Link]

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2535. [Link]

-

Pan, C., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(9), 2937. [Link]

-

Li, Y., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 25(1), bbad456. [Link]

-

Al-Ostoot, F. H., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(14), 5406. [Link]

-

Al-Awady, M. J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules, 27(9), 2841. [Link]

-

Li, Y., et al. (2024, February 26). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. bioRxiv. [Link]

-

Costa, V., et al. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Food Chemistry: X, 14, 100321. [Link]

-

Zhou, Y., et al. (2017). Exploration of novel piperazine or piperidine constructed non-covalent peptidyl derivatives as proteasome inhibitors. European Journal of Medicinal Chemistry, 127, 913-926. [Link]

-

Pan, C., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4051. [Link]

-

Mathew, B., et al. (2013). Pyrazoline: a promising scaffold for the inhibition of monoamine oxidase. Central Nervous System Agents in Medicinal Chemistry, 13(3), 195-206. [Link]

-

Chan, K. H. S., et al. (2015). GLASS: a comprehensive database for experimentally validated GPCR-ligand associations. Bioinformatics, 31(19), 3213-3219. [Link]

-

BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

Chen, Y., et al. (2021). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. International Journal of Molecular Sciences, 22(16), 8563. [Link]

-

Li, Y., et al. (2024). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. ResearchGate. [Link]

-

El-Gamal, M. I., & Al-Ameen, M. A. (2021). Piperidine nucleus in the field of drug discovery. Future Medicinal Chemistry, 13(10), 919-943. [Link]

-

Vizovšek, M., et al. (2022). Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 534-545. [Link]

-

Hamada, Y. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. In Pyridine and Its Derivatives. IntechOpen. [Link]

-

International Journal of Novel Research and Development. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

-

Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

-

Cuzzucoli Crucitti, G., et al. (2015). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 20(7), 12726-12747. [Link]

-

St-Onge, K., & Grandbois, M. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 127, 185-202. [Link]

-

Thompson, S. K., et al. (1997). Design of potent and selective human cathepsin K inhibitors that span the active site. Proceedings of the National Academy of Sciences, 94(26), 14249-14254. [Link]

-

Carlsson, J. (2025, October 21). Structure-based Virtual Screening for Enzyme Inhibitors in Vast Chemical Space [Video]. YouTube. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1625. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

"4-(Piperidin-3-ylthio)pyridine dihydrochloride" potential therapeutic applications.

An In-Depth Technical Guide to the Potential Therapeutic Applications of 4-(Piperidin-3-ylthio)pyridine dihydrochloride

Authored by: A Senior Application Scientist

Preamble: Unveiling the Potential of a Novel Chemical Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. This guide focuses on 4-(Piperidin-3-ylthio)pyridine dihydrochloride , a compound with a unique structural architecture that suggests a rich, yet largely unexplored, therapeutic potential. While direct literature on this specific molecule is sparse, its constituent moieties—the pyridine ring, the piperidine core, and the thioether linkage—are well-represented in a multitude of clinically significant agents. This document, therefore, serves as a forward-looking technical guide for researchers and drug development professionals. It aims to dissect the therapeutic possibilities of this scaffold by extrapolating from the established pharmacology of structurally related compounds and to provide a strategic roadmap for its investigation.

We will delve into hypothesized applications in oncology, infectious diseases, and central nervous system disorders. For each area, we will present a scientific rationale grounded in structure-activity relationships (SAR), propose potential mechanisms of action, and outline a comprehensive research and validation workflow. This guide is designed not as a retrospective summary, but as a catalyst for future research, providing the foundational logic and experimental frameworks to unlock the therapeutic promise of 4-(Piperidin-3-ylthio)pyridine dihydrochloride.

Part 1: The Molecular Architecture - A Triad of Pharmacophoric Significance

The structure of 4-(Piperidin-3-ylthio)pyridine dihydrochloride brings together three key chemical features, each with a history of imparting significant biological activity. Understanding these components is crucial to appreciating the compound's potential.

-

The Pyridine Ring: A bioisostere of the benzene ring, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor interactions. Pyridine derivatives are found in a vast array of pharmaceuticals with diverse activities.[1][2][3]

-

The Piperidine Ring: This saturated heterocycle is a cornerstone of medicinal chemistry, particularly in CNS-active drugs. Its conformational flexibility and the basicity of its nitrogen atom allow it to engage with a variety of biological targets. The substitution at the 3-position introduces a chiral center, opening the possibility for stereospecific interactions.

-

The Thioether Linkage: More than just a linker, the thioether group can influence the molecule's electronic properties, lipophilicity, and metabolic stability. The sulfur atom can also participate in interactions with biological targets, including metal chelation in metalloenzymes.

The combination of these three moieties in a single molecule creates a unique chemical space that warrants thorough investigation.

Part 2: Hypothesized Therapeutic Application in Oncology

Scientific Rationale

The pyridine-piperidine scaffold is present in several developmental and approved anticancer agents. Notably, derivatives of 3-(piperidin-4-ylmethoxy)pyridine have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target overexpressed in various cancers.[4] Additionally, numerous kinase inhibitors incorporate pyridine and piperidine rings to achieve potent and selective inhibition. The piperidine moiety often serves to improve solubility and can be tailored to interact with specific residues in the kinase ATP-binding pocket. Given these precedents, it is plausible that 4-(Piperidin-3-ylthio)pyridine could function as an inhibitor of key oncogenic pathways.

Proposed Mechanism of Action: Kinase or Epigenetic Modulation

We hypothesize that 4-(Piperidin-3-ylthio)pyridine dihydrochloride could act as an inhibitor of a protein kinase or an epigenetic modifier like LSD1. In a hypothetical kinase inhibition model, the pyridine ring could form hydrogen bonds with the hinge region of the kinase, while the piperidine ring could extend into a hydrophobic pocket, with the thioether providing the correct orientation and spacing.

Caption: Hypothetical kinase inhibition pathway.

Proposed Research Plan and Experimental Protocols

A tiered screening approach is recommended to efficiently evaluate the anticancer potential of this compound.

Tier 1: Broad Spectrum Kinase and Epigenetic Enzyme Screening

-

Objective: To identify potential molecular targets.

-

Protocol:

-

Submit the compound for screening against a broad panel of human kinases (e.g., a 400+ kinase panel).

-

Simultaneously, screen against a panel of key epigenetic enzymes, including histone demethylases (like LSD1), histone methyltransferases, and histone deacetylases.

-

Assays are typically performed as fee-for-service by specialized CROs. The compound is usually tested at a single concentration (e.g., 10 µM) in duplicate.

-

Analyze the percentage of inhibition data to identify "hits" (typically >50% inhibition).

-

Tier 2: In Vitro Cell-Based Assays

-

Objective: To assess the anti-proliferative activity in relevant cancer cell lines.

-

Protocol (MTT Assay):

-

Seed cancer cell lines (e.g., a panel representing leukemia, breast, lung, and colon cancers) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based buffer).

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

-

| Screening Tier | Experiment | Primary Endpoint | Success Criteria |

| 1 | Broad Kinase/Epigenetic Panel | % Inhibition at 10 µM | >50% inhibition of one or more targets |

| 2 | Cancer Cell Line Panel (MTT) | IC50 | IC50 < 10 µM in at least one cell line |

| 3 | Target Validation Assays | Target engagement/inhibition in cells | Confirmation of on-target activity in a cellular context |

| 4 | In Vivo Xenograft Studies | Tumor growth inhibition | Statistically significant reduction in tumor volume |

Table 1: Proposed screening cascade for oncology applications.

Part 3: Hypothesized Therapeutic Application in Infectious Diseases

Scientific Rationale

Derivatives of pyridine and piperidine have shown promise as antimicrobial agents.[1][5] Specifically, piperidinothiosemicarbazones have demonstrated potent and selective activity against Mycobacterium tuberculosis.[5] The "thio" component of our molecule, combined with the piperidine and pyridine rings, suggests that it could interfere with essential biochemical pathways in pathogens.

Proposed Mechanism of Action: Inhibition of a Key Mycobacterial Enzyme

We hypothesize that 4-(Piperidin-3-ylthio)pyridine dihydrochloride could inhibit a crucial enzyme in M. tuberculosis, such as a mycolic acid biosynthesis enzyme or a component of the electron transport chain. The lipophilic nature of the compound may facilitate its entry into the mycobacterial cell wall.

Caption: Hypothetical inhibition of a mycobacterial enzyme.

Proposed Research Plan and Experimental Protocols

Tier 1: Whole-Cell Screening against M. tuberculosis

-

Objective: To determine the direct anti-mycobacterial activity.

-

Protocol (Microplate Alamar Blue Assay - MABA):

-

In a 96-well plate, prepare serial dilutions of the test compound in Middlebrook 7H9 broth.

-

Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue solution to each well and incubate for another 24 hours.

-

A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents this color change.

-

Tier 2: Cytotoxicity and Selectivity Index

-

Objective: To assess the compound's toxicity to mammalian cells and determine its selectivity.

-

Protocol:

-

Determine the IC50 of the compound against a mammalian cell line (e.g., Vero cells) using the MTT assay described previously.

-

Calculate the Selectivity Index (SI) as: SI = IC50 (mammalian cells) / MIC (M. tuberculosis). An SI > 10 is generally considered promising.

-

Part 4: Hypothesized Therapeutic Application in CNS Disorders

Scientific Rationale

The piperidine-pyridine scaffold is a classic pharmacophore for targeting CNS receptors. The basic nitrogen of the piperidine ring often forms a key ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of G-protein coupled receptors (GPCRs) or ion channels. The rest of the scaffold explores the surrounding hydrophobic and polar regions of the binding site.

Proposed Mechanism of Action: CNS Receptor Modulation

Given its structure, 4-(Piperidin-3-ylthio)pyridine dihydrochloride could potentially act as a ligand for a variety of CNS receptors, including nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), dopamine receptors, or serotonin receptors. It could act as an agonist, antagonist, or allosteric modulator.

Caption: Hypothetical modulation of a CNS receptor.

Proposed Research Plan and Experimental Protocols

Tier 1: Broad CNS Receptor Binding Screen

-

Objective: To identify potential CNS receptor targets.

-

Protocol:

-

Utilize a commercially available receptor binding panel (e.g., the Psychoactive Drug Screening Program - PDSP, or a CRO-based panel).

-

The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of dozens of CNS receptors, ion channels, and transporters.

-

The results are reported as the percentage of radioligand displacement.

-

"Hits" are identified as targets where the compound causes significant displacement (e.g., >50%).

-

Tier 2: Functional Follow-up Assays

-

Objective: To determine the functional activity (agonist, antagonist, etc.) at the identified "hit" receptors.

-

Protocol (Generic GPCR Calcium Flux Assay):

-

Use a cell line stably expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

To test for agonist activity, add the compound at various concentrations and measure the fluorescence change, which corresponds to intracellular calcium mobilization.

-

To test for antagonist activity, pre-incubate the cells with the compound, then challenge with a known agonist of the receptor and measure the inhibition of the agonist's effect.

-

Calculate EC50 (for agonists) or IC50 (for antagonists) values.

-

Conclusion and Forward Path

While the therapeutic journey of 4-(Piperidin-3-ylthio)pyridine dihydrochloride is yet to be written, its chemical structure provides a compelling rationale for its investigation across multiple therapeutic domains. This guide has laid out a series of hypotheses and a corresponding multi-tiered experimental plan to systematically explore its potential in oncology, infectious diseases, and CNS disorders. The proposed workflows emphasize a data-driven approach, starting with broad screening to identify potential targets, followed by more focused in vitro and cellular assays to validate activity and elucidate the mechanism of action. The true value of this compound will only be revealed through rigorous experimentation, and it is our hope that this guide will serve as a valuable resource for researchers embarking on that endeavor.

References

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. Available at: [Link][5]

-

Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. Available at: [Link][6]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link][1]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link][4]

-

Piperidine Synthesis. DTIC. Available at: [Link]

-

Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Allied Academies. Available at: [Link]

-

3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. ResearchGate. Available at: [Link][7]

-

Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. MDPI. Available at: [Link]

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available at: [Link][2]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed. Available at: [Link][3]

-

Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals. Available at: [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Preclinical Animal Model Studies of 4-(Piperidin-3-ylthio)pyridine dihydrochloride

A Strategic Guide for the Preclinical Evaluation of a Novel Chemical Entity

Authored by a Senior Application Scientist

Disclaimer: 4-(Piperidin-3-ylthio)pyridine dihydrochloride is a novel chemical entity with limited publicly available data. This document, therefore, serves as an expert-guided framework for initiating and conducting its preclinical evaluation. The proposed therapeutic applications, mechanisms of action, and experimental designs are based on the structural characteristics of the molecule and established principles of drug discovery. All animal studies must be conducted in compliance with relevant animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction: De-risking a Novel Pyridine-Piperidine Scaffold

The compound 4-(Piperidin-3-ylthio)pyridine dihydrochloride belongs to a chemical class characterized by pyridine and piperidine rings. These heterocyclic scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs, particularly those targeting the central nervous system (CNS) and various cancers.[1][2] The presence of these moieties suggests that the compound may possess valuable therapeutic properties.

However, advancing a novel chemical entity (NCE) from discovery to clinical trials is a complex process fraught with risk. Preclinical animal models are indispensable tools in this journey, providing critical insights into a drug candidate's safety, efficacy, and pharmacological profile before it is administered to humans.[3] These in vivo studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), and for identifying potential toxicities.[4]

This guide provides a comprehensive, step-by-step approach to the preclinical evaluation of 4-(Piperidin-3-ylthio)pyridine dihydrochloride. It is designed for researchers, scientists, and drug development professionals to establish a robust data package for this promising, yet uncharacterized, compound.

Hypothetical Therapeutic Target and Mechanism of Action

Given the prevalence of pyridine and piperidine motifs in neuropharmacology and oncology, we will proceed with the hypothesis that 4-(Piperidin-3-ylthio)pyridine dihydrochloride may act as either:

-

Hypothesis A: A CNS-active agent, potentially a modulator of a key neurotransmitter receptor or enzyme involved in a neurological or psychiatric disorder.

-

Hypothesis B: An anti-neoplastic agent, possibly through the inhibition of a signaling pathway crucial for tumor growth and survival.

The initial in vitro screening will be crucial in refining this hypothesis and identifying a more specific molecular target.

A Framework for Preclinical Evaluation

The preclinical journey for a novel compound should be systematic and phased to ensure that resources are used efficiently and that a comprehensive understanding of the compound's properties is developed. The following workflow provides a roadmap for the evaluation of 4-(Piperidin-3-ylthio)pyridine dihydrochloride.

Caption: Preclinical evaluation workflow for a novel chemical entity.

Phase 1: In Vitro and Ex Vivo Characterization

Before committing to costly and time-consuming animal studies, a thorough in vitro characterization is essential to understand the compound's basic pharmacological properties.

Initial Target Identification: Receptor and Enzyme Screening

The first step is to screen the compound against a broad panel of receptors and enzymes to identify potential molecular targets. This is typically done through competitive binding assays or enzyme inhibition assays.[5][6]

Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the affinity of 4-(Piperidin-3-ylthio)pyridine dihydrochloride for a specific receptor.

-

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

A radiolabeled ligand with known high affinity for the receptor.

-

4-(Piperidin-3-ylthio)pyridine dihydrochloride (test compound).

-

Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the mixture through a filter plate to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Mechanism of Action (MOA) Elucidation

Once a primary target is identified, further assays are needed to elucidate the mechanism of action. For example, if the compound inhibits an enzyme, it is important to determine if the inhibition is competitive, non-competitive, or uncompetitive.[7]

Protocol: Enzyme Inhibition Kinetics Assay

-

Objective: To determine the mode of enzyme inhibition by 4-(Piperidin-3-ylthio)pyridine dihydrochloride.

-

Materials:

-

Purified target enzyme.

-

Enzyme substrate.

-

Test compound.

-

Assay buffer and a plate reader capable of detecting the reaction product.

-

-

Procedure:

-

Data Analysis:

-

Generate a Lineweaver-Burk plot (1/V vs. 1/[Substrate]) for both the inhibited and uninhibited reactions.

-

Analyze the changes in Vmax and Km to determine the type of inhibition.

-

Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant context to evaluate the compound's activity.[8] These assays can measure downstream effects of target engagement, such as changes in cell proliferation, apoptosis, or signaling pathways.[3][9]

Protocol: Cell Viability Assay (for Anti-Cancer Hypothesis)

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Materials:

-

Cancer cell lines relevant to the hypothesized target.

-

Cell culture medium and supplements.

-

Test compound.

-

A reagent for measuring cell viability (e.g., MTT, resazurin).

-

A multi-well plate reader.

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

Add the viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Phase 2: In Vivo Pharmacokinetics and Dose-Ranging

Once the in vitro profile is established, the focus shifts to in vivo studies in animal models.

Pilot Pharmacokinetic (PK) Studies

Pilot PK studies are conducted in a small number of animals (typically rodents) to understand the ADME properties of the compound.[10][11]

Protocol: Rodent Pharmacokinetic Study

-

Objective: To determine key PK parameters (e.g., half-life, clearance, volume of distribution, bioavailability) in mice or rats.

-

Animals: Male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Procedure:

-

Administer the compound via two different routes: intravenous (IV) and oral (PO) or intraperitoneal (IP).

-

Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[11]

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound at each time point.

-

-

Data Analysis:

-

Plot the plasma concentration versus time for each route of administration.

-

Use pharmacokinetic modeling software to calculate key PK parameters.

-

Table 1: Key Pharmacokinetic Parameters

| Parameter | Description |

| Tmax | Time to reach maximum plasma concentration |

| Cmax | Maximum plasma concentration |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Bioavailability (for non-IV routes) |

Dose-Range Finding (DRF) Toxicity Studies

DRF studies are essential for identifying the maximum tolerated dose (MTD) and for selecting appropriate dose levels for subsequent efficacy and toxicology studies.[12][13][14]

Protocol: Dose-Range Finding Study in Rodents

-

Objective: To determine the MTD and identify potential target organs of toxicity.

-

Animals: A small number of rodents per dose group.

-

Procedure:

-

Administer the compound daily for a short duration (e.g., 7-14 days) at escalating dose levels.[15]

-

Monitor the animals daily for clinical signs of toxicity (e.g., changes in body weight, food consumption, behavior).

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Conduct a gross necropsy and collect tissues for histopathological examination.

-

-

Data Analysis:

-

The MTD is defined as the highest dose that does not cause mortality or severe signs of toxicity.

-

Phase 3: Efficacy and Safety Evaluation

With a defined dose range and an understanding of the compound's pharmacokinetics, efficacy and safety can be formally evaluated.

Efficacy Studies in Relevant Animal Models

The choice of animal model is critical and depends on the therapeutic hypothesis.

-

For the CNS Hypothesis: A model of a specific neurological or psychiatric disorder would be used. For example, in the case of a potential antidepressant, the forced swim test or tail suspension test in mice could be employed. For neurodegenerative diseases, transgenic mouse models are often used.[16][17][18]

-

For the Anti-Cancer Hypothesis: A xenograft model, where human tumor cells are implanted into immunodeficient mice, is a standard approach.[19][20][21] Patient-derived xenograft (PDX) models are increasingly used as they more accurately represent the heterogeneity of human tumors.[22][23]

Protocol: Xenograft Tumor Model Efficacy Study

-

Objective: To evaluate the anti-tumor efficacy of the compound in vivo.

-

Animals: Immunodeficient mice (e.g., nude or SCID).

-

Procedure:

-

Implant human cancer cells subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and a vehicle control at predetermined dose levels and schedules.

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis:

-

Compare the tumor growth rates between the treated and control groups.

-

Calculate the tumor growth inhibition (TGI).

-

Safety Pharmacology

Safety pharmacology studies are designed to identify potential adverse effects on vital organ systems.[24] The ICH S7A guideline recommends a core battery of studies to assess the effects on the cardiovascular, respiratory, and central nervous systems.[25][26][27]

Table 2: ICH S7A Core Battery for Safety Pharmacology

| System | Endpoints to Evaluate |

| Central Nervous System | Motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature. |

| Cardiovascular System | Blood pressure, heart rate, and electrocardiogram (ECG). In vitro hERG assay to assess the risk of QT prolongation. |

| Respiratory System | Respiratory rate and tidal volume. |

Repeat-Dose Toxicology Studies

These studies evaluate the toxicological effects of the compound after repeated administration over a longer period (e.g., 28 or 90 days). They are conducted in both a rodent and a non-rodent species and are a critical component of the IND-enabling data package.

Data Interpretation and Reporting

A comprehensive preclinical data package should be compiled, integrating the findings from all in vitro and in vivo studies. This will form the basis for a go/no-go decision for progressing the compound into clinical development and for the submission of an Investigational New Drug (IND) application to regulatory authorities.

References

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pyridine and piperidine alkaloids. (1991). University of Bath's research portal. Retrieved from [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Murine Pharmacokinetic Studies. (n.d.). Bio-protocol. Retrieved from [Link]

-

Animal models of CNS disorders. (2014). PubMed. Retrieved from [Link]

-

The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved from [Link]

-

(PDF) In vitro receptor binding assays. (n.d.). ResearchGate. Retrieved from [Link]

-

Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]

-

In vitro receptor binding assays: general methods and considerations. (2008). PubMed. Retrieved from [Link]

-

Functional Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Patient-Derived Xenograft Models in Cancer Therapy: Technologies and Applications. (2024). Retrieved from [Link]

-

safety pharmacology studies for human pharmaceuticals s7a. (2000). ICH. Retrieved from [Link]

-

Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Pharmacokinetics Studies in Mice or Rats. (n.d.). Enamine. Retrieved from [Link]

-

Cell-Based Assays Guide. (2025). Antibodies.com. Retrieved from [Link]

-

Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. (n.d.). PubMed. Retrieved from [Link]

-

Animal Models for the Study of Neurological Diseases and Their Link to Sleep. (n.d.). MDPI. Retrieved from [Link]

-

Neurological Disease Mouse Models for Targeted Research. (n.d.). Retrieved from [Link]

-

A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). Retrieved from [Link]

-

In-Vivo Mouse and Rat PK Bioanalysis. (2025). Protocols.io. Retrieved from [Link]

-

Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (n.d.). NC3Rs. Retrieved from [Link]

-

Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. Retrieved from [Link]

-

Xenograft Models. (n.d.). Ichor Life Sciences. Retrieved from [Link]

-

Pk/bio-distribution. (n.d.). MuriGenics. Retrieved from [Link]

-

How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. Retrieved from [Link]

-

S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency. Retrieved from [Link]

-

In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. Retrieved from [Link]

-

Patient-Derived Xenograft (PDX) Models. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Cell-based assays. (n.d.). Harvard University. Retrieved from [Link]

-

2000-2023 over two decades of ICH S7A: has the time come for a revamp? (n.d.). PubMed. Retrieved from [Link]

-

About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

CNS Preclinical Disease Models - Parkinson & Stroke. (n.d.). Syncrosome. Retrieved from [Link]

-

5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Patient-derived xenograft models for preclinical oncology research. (2023). YouTube. Retrieved from [Link]

-

Large Molecule Pharmacokinetics | Rodent PK Studies. (n.d.). Aragen Life Sciences. Retrieved from [Link]

-

Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. Retrieved from [Link]

-

ICH topic S 7A Safety pharmacology studies for human pharmaceuticals. (2025). Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sptlabtech.com [sptlabtech.com]

- 4. In-Vivo Mouse and Rat PK Bioanalysis [protocols.io]

- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 9. Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 12. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 13. criver.com [criver.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wuxibiology.com [wuxibiology.com]

- 18. mdpi.com [mdpi.com]

- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of Patient-Derived Xenograft Models in Cancer Therapy [elveflow.com]

- 21. ichorlifesciences.com [ichorlifesciences.com]

- 22. criver.com [criver.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 25. database.ich.org [database.ich.org]

- 26. ema.europa.eu [ema.europa.eu]

- 27. 2000-2023 over two decades of ICH S7A: has the time come for a revamp? - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(Piperidin-3-ylthio)pyridine dihydrochloride" use in high-throughput screening

This Application Note and Protocol Guide details the technical utilization of 4-(Piperidin-3-ylthio)pyridine dihydrochloride within High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.

Compound Focus: 4-(Piperidin-3-ylthio)pyridine dihydrochloride CAS: 1198283-96-3 (Representative) Application Area: Fragment-Based Drug Discovery (FBDD), Kinase/GPCR Library Screening

Introduction & Compound Profile

In modern drug discovery, 4-(Piperidin-3-ylthio)pyridine dihydrochloride serves as a high-value privileged fragment . Unlike fully elaborated drug candidates, this compound is utilized in HTS campaigns—specifically Fragment-Based Screening (FBS)—to identify low-affinity starting points for "Hit-to-Lead" optimization.

Its structural architecture combines two essential pharmacophores:

-

Pyridine Ring: A classic hydrogen bond acceptor, often targeting the "hinge region" in kinase ATP-binding pockets.

-

Piperidine Ring (3-substituted): Provides a basic amine (

) capable of forming ionic salt bridges (e.g., with Asp/Glu residues) and introduces a vector for solubilizing groups. -

Thioether Linker: Offers rotational flexibility distinct from rigid amide/ether linkers, allowing the fragment to explore unique sub-pockets.

Physicochemical Profile for HTS

| Property | Value / Characteristic | Impact on HTS |

| Molecular Weight | ~267.22 Da (Salt) / ~194.29 Da (Free Base) | Ideal for FBDD (Rule of 3 compliant). |

| Solubility | High (Dihydrochloride salt) | Excellent for high-concentration aqueous stocks (>100 mM). |

| LogP | ~1.5 (Free Base) | Good membrane permeability potential; low risk of aggregation. |

| Stereochemistry | Chiral center at Piperidine C3 | Critical: Commercial supplies are often racemic. Enantiomer separation may be required post-hit. |

| Stability | Thioether is oxidation-sensitive | Requires reducing agents (DTT/TCEP) in assay buffers. |

Mechanism of Action & Screening Strategy

This compound is not a "silver bullet" inhibitor for a single target but a chemical probe designed to bind:

-

Kinases: The pyridine nitrogen mimics the N1 of adenine, binding to the hinge region backbone (e.g., ROCK, PKA, CDK).

-

GPCRs (Aminergic): The piperidine nitrogen mimics the endogenous ligand's amine (e.g., Histamine H3, Dopamine D2).

Logic of the Screen

The goal is to detect weak binding (

Figure 1: Mechanistic logic of screening the pyridine-thioether fragment against a protein target.

Experimental Protocols

Protocol A: Compound Preparation & Storage (Critical)

Objective: Prepare a stable 100 mM stock solution for HTS, mitigating the acidity of the dihydrochloride salt.

Reagents:

-

4-(Piperidin-3-ylthio)pyridine dihydrochloride (Solid)

-

DMSO (Anhydrous, HPLC Grade)

-

Optional:

-DMSO for NMR QC.

Procedure:

-

Weighing: Weigh 26.7 mg of the dihydrochloride salt into a glass vial.

-

Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 60 seconds.

-

Note: The salt form is hydrophilic; if dissolution is slow, sonicate for 5 mins at room temperature.

-

-

Neutralization Check (Self-Validating Step):

-

The 2HCl salt will create a highly acidic DMSO solution.

-

Validation: Dilute 1

L of stock into 100

-

-

Storage: Aliquot into amber glass vials or polypropylene matrix tubes. Store at -20°C.

-

Caution: Avoid repeated freeze-thaw cycles to prevent moisture uptake, which hydrolyzes the thioether over time.

-

Protocol B: Primary HTS Assay (TR-FRET Kinase Screen)

Objective: Screen the fragment for inhibition of a model kinase (e.g., ROCK1) using Time-Resolved Fluorescence Resonance Energy Transfer.

Assay Principle: The fragment competes with an ATP-competitive tracer. Displacement of the tracer leads to a loss of FRET signal between the Eu-labeled antibody and the tracer.

Materials:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Reducing Agent: 1 mM DTT (Freshly added). Essential to prevent oxidation of the thioether.

-

Tracer: AlexaFluor 647-labeled ATP-competitive tracer.

-

Detection: LANCE Ultra or HTRF reagents.

Step-by-Step Workflow:

-

Plate Preparation (Source):

-

Load 100 mM compound stock into an acoustic dispenser (e.g., Echo 550).

-

-

Dispensing (Destination):

-

Dispense 100 nL of compound into a 384-well low-volume white plate.

-

Target Final Conc: 100

M (assuming 10 -

Controls: Dispense DMSO (Negative) and Staurosporine (Positive, 1

M).

-

-

Enzyme Addition:

-

Add 5

L of Kinase/Antibody mix in Kinase Buffer. -

Incubate for 15 minutes at RT.

-

-

Tracer Addition:

-

Add 5

L of Tracer solution. -

Incubate for 60 minutes at RT (protected from light).

-

-

Read:

-

Read on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

-

-

Data Analysis:

-

Calculate Ratio =

. -

Normalize to DMSO controls (0% Inhibition).

-

Protocol C: Secondary Biophysical Validation (SPR)

Objective: Confirm direct binding and rule out false positives (e.g., aggregation or fluorescence interference).

System: Biacore 8K or S200. Chip: CM5 Sensor Chip.

-

Immobilization: Immobilize target protein (Ligand) to ~2000 RU via amine coupling.

-

Buffer Prep: HBS-P+ buffer with 1 mM TCEP (Crucial for thioether stability).

-

Injection:

-

Inject compound at 5 concentrations (e.g., 200, 100, 50, 25, 12.5

M). -

Contact time: 60s; Dissociation time: 120s.

-

-

Analysis:

-

Fit to a 1:1 steady-state affinity model.

-

Square Wave Check: Fragments have fast on/off rates. The sensorgram should look like a "square wave". If the curve is sluggish, the compound may be aggregating or the thioether is oxidizing.

-

Troubleshooting & Quality Control

| Issue | Root Cause | Solution |

| Assay Drift / pH Crash | Dihydrochloride salt overwhelms buffer. | Increase Assay Buffer HEPES to 100 mM or pre-neutralize stock with 2 eq. of NaOH (risky for precipitation). |

| False Positives (Oxidation) | Thioether oxidizes to sulfoxide/sulfone. | Mandatory: Include 1 mM DTT or TCEP in all assay buffers. |

| Low Solubility in Assay | "Salting out" in high ionic strength. | Perform a nephelometry check. Ensure DMSO < 5% final. |

| Racemic Mixture | Commercial source is racemic. | If a hit is found, separate enantiomers via Chiral SFC immediately to identify the active isomer. |

Workflow Visualization

Figure 2: Operational workflow for screening 4-(Piperidin-3-ylthio)pyridine dihydrochloride.

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

-